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This guide provides a comparative analysis of the off-target kinase profiles of several

Tropomyosin Receptor Kinase (TRK) inhibitors, with a primary focus on entrectinib and its

alternatives, including larotrectinib, repotrectinib, and selitrectinib. Understanding the selectivity

of these inhibitors is crucial for predicting potential off-target effects, understanding

mechanisms of resistance, and guiding the development of next-generation therapies.

Introduction to TRK Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) that

play a critical role in neuronal development and function. Chromosomal rearrangements

involving the NTRK genes can lead to the formation of fusion proteins with constitutively active

kinase domains, driving the growth of various solid tumors. TRK inhibitors have emerged as a

significant class of targeted therapies for patients with NTRK fusion-positive cancers.

While highly effective, the clinical utility of TRK inhibitors can be influenced by their kinase

selectivity. Off-target inhibition can lead to adverse events, while a narrow selectivity profile

might be susceptible to the development of on-target resistance. This guide presents available

off-target kinase profiling data to facilitate a direct comparison of these agents.
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The following tables summarize the available quantitative off-target kinase profiling data for

entrectinib, larotrectinib, repotrectinib, and selitrectinib. The data is presented as the

percentage of inhibition at a given concentration or as IC50/Kd values, which represent the

concentration of the inhibitor required to inhibit 50% of the kinase activity or the dissociation

constant, respectively. Lower values indicate higher potency.

It is important to note that a direct comparison is challenging due to variations in the specific

kinases profiled and the assay formats used across different studies.

Entrectinib Off-Target Profile
Entrectinib is a potent inhibitor of TRKA/B/C, ROS1, and ALK.[1] Its off-target profile has been

assessed against a panel of kinases.
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Kinase IC50 (nmol/L)

On-Target

TRKA 1

TRKB 3

TRKC 5

ROS1 7

ALK 12

Selected Off-Targets

JAK2 40

ACK1 70

JAK1 112

IGF1R 122

FAK 140

BRK 195

IR 209

AUR2 215

JAK3 349

RET 393

Data sourced from a radiometric assay.[2]

Larotrectinib Off-Target Profile
Larotrectinib is a highly selective inhibitor of the TRK family of kinases.[3][4] Kinome profiling

data from Carna Biosciences provides a broad overview of its selectivity. The following table

highlights kinases with significant inhibition (less than 50% of control at 1 µM).
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Kinase % of Control @ 1µM

On-Target

TRKA 0

TRKB 0

TRKC 0

Selected Off-Targets

TNK2 2.6

MAP3K15 10

STK10 11

MAP4K5 12

TNK1 14

MAP3K3 15

MAP4K3 16

STK33 17

MAP3K2 19

ZAK (MAP3K20) 20

MAP4K2 21

MINK1 22

MAP2K4 23

MAP3K1 24

MAP3K4 25

Data from Carna Biosciences Kinome Profiling.

[2]

Repotrectinib Off-Target Profile
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Repotrectinib is a next-generation ROS1/TRK/ALK inhibitor designed to overcome resistance

mutations.[5] While a comprehensive public dataset is not available, studies indicate high

selectivity with some off-target activity.

Kinase IC50 (nM)

On-Target

ROS1 0.07

TRKA 0.83

TRKB 0.05

TRKC 0.1

ALK 1.01

Selected Off-Targets

JAK2 1.04

LYN 1.66

Src 5.3

FAK 6.96

Data from in vitro kinase assays.[6]

Selitrectinib Off-Target Profile
Selitrectinib is another next-generation TRK inhibitor developed to address resistance.[7] It is

reported to be highly selective for TRK kinases. However, detailed quantitative off-target

profiling data across a broad kinase panel is not readily available in the public domain.

Signaling Pathways and Experimental Workflows
TRK Signaling Pathway
The following diagram illustrates the canonical TRK signaling pathway, which is the primary

target of the inhibitors discussed in this guide. Activation of TRK receptors by neurotrophins
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leads to the downstream activation of several key signaling cascades, including the

RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.
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TRK Signaling Pathway

Experimental Workflow for Kinase Profiling
The off-target profiles of kinase inhibitors are typically determined using high-throughput

screening methods. The following diagram outlines a generalized workflow for such an

experiment.
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Kinase Profiling Workflow

Experimental Protocols
Radiometric Kinase Assay (e.g., HotSpot™ Assay)
The radiometric kinase assay is considered a gold standard for determining kinase activity. This

method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
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General Protocol:

Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a

specific substrate (peptide or protein), a buffer solution with cofactors (e.g., Mg2+, Mn2+),

and the test inhibitor at various concentrations.

Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP

(commonly [γ-33P]ATP or [γ-32P]ATP).

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., 30°C).

Termination and Separation: The reaction is stopped, and the radiolabeled substrate is

separated from the unreacted radiolabeled ATP. This is often achieved by spotting the

reaction mixture onto a phosphocellulose filter paper that binds the substrate.

Washing: The filter paper is washed multiple times with a suitable buffer (e.g., phosphoric

acid) to remove unbound ATP.

Detection: The amount of radioactivity incorporated into the substrate on the filter paper is

quantified using a scintillation counter or a phosphorimager.

Data Analysis: The percentage of kinase inhibition is calculated by comparing the

radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50

values are determined by fitting the dose-response data to a suitable model.

Competition Binding Assay (e.g., KINOMEscan™)
Competition binding assays measure the ability of a test compound to displace a known,

immobilized ligand from the ATP-binding site of a kinase.

General Protocol:

Assay Components: The assay typically involves three main components: the kinase of

interest (often tagged, e.g., with DNA), an immobilized ligand that binds to the active site of

the kinase, and the test compound.
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Competition: The kinase is incubated with the immobilized ligand in the presence of the test

compound. The test compound competes with the immobilized ligand for binding to the

kinase's active site.

Separation: Unbound components are washed away, leaving the kinase-ligand complexes.

Quantification: The amount of kinase bound to the solid support is quantified. In the

KINOMEscan™ platform, this is done using quantitative PCR (qPCR) to detect the DNA tag

on the kinase.

Data Analysis: The amount of kinase bound in the presence of the test compound is

compared to a control (DMSO vehicle). A reduction in the signal indicates that the test

compound has bound to the kinase and displaced the immobilized ligand. The results are

often reported as percent of control or can be used to calculate a dissociation constant (Kd).

[4][8]

Conclusion
The off-target profiles of TRK inhibitors reveal important differences in their selectivity.

Entrectinib, a multi-targeted inhibitor, shows activity against several other kinases in addition to

its primary targets. Larotrectinib demonstrates a high degree of selectivity for the TRK family.

Repotrectinib, a next-generation inhibitor, is also highly potent against its intended targets with

some off-target activity against kinases like JAK2 and Src family members. While

comprehensive public data for selitrectinib is limited, it is reported to be a highly selective TRK

inhibitor.

The choice of a particular TRK inhibitor for therapeutic use or for further research and

development should consider this off-target profile in conjunction with on-target potency,

resistance profiles, and clinical efficacy and safety data. The experimental protocols described

provide a basis for understanding how these critical selectivity data are generated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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